molecular formula C23H19ClFN3O2S2 B2593584 N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260914-97-3

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2593584
M. Wt: 487.99
InChI Key: FTUWSDFXTZWGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O2S2 and its molecular weight is 487.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Properties

Compounds with similar structural motifs to N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been analyzed for their crystal structures, providing insight into their molecular conformations and potential interactions. For example, studies on crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded conformations and the inclination of pyrimidine rings to benzene rings, which could influence molecular interactions and stability (Subasri et al., 2016).

Potential Biological Activities

The molecular framework of N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide shares similarities with compounds investigated for their biological activities. For instance, derivatives of 2-amino-4-oxo-thieno[2,3-d]pyrimidines have been synthesized and evaluated as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential anticancer properties (Gangjee et al., 2008).

Molecular Interactions and Docking Studies

Quantum chemical insights into the molecular structure, interactions, and spectroscopic properties of related compounds highlight the importance of intermolecular hydrogen bonding and electronic effects. Such studies can guide the design and optimization of molecules for specific scientific applications, such as antiviral agents (Mary et al., 2020).

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2S2/c1-13-3-6-19(14(2)9-13)28-22(30)21-18(7-8-31-21)27-23(28)32-12-20(29)26-11-15-4-5-16(25)10-17(15)24/h3-10H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWSDFXTZWGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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